4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and appropriate solvents . The final step involves the formation of the pyrimidine ring, which can be synthesized through cyclization reactions involving suitable precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect . The compound’s heterocyclic rings allow it to bind to various biological molecules, disrupting their normal function and leading to desired outcomes .
Comparison with Similar Compounds
Similar Compounds
N4-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Shares the 1,3,4-thiadiazole ring but differs in other structural aspects.
Sulfamethizole: Contains the 1,3,4-thiadiazole ring and is used as an antimicrobial agent.
Naphthyl bearing 1,3,4-thiadiazoleacetamides: Similar in having the 1,3,4-thiadiazole ring and used for antimalarial research.
Uniqueness
4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine is unique due to its combination of the 1,3,4-thiadiazole, piperazine, and pyrimidine rings. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H22N6OS |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-methyl-5-[4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H22N6OS/c1-12-19-20-16(24-12)22-6-4-21(5-7-22)15-10-14(17-11-18-15)13-2-8-23-9-3-13/h10-11,13H,2-9H2,1H3 |
InChI Key |
XWTHDFHDBIMZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=NC=NC(=C3)C4CCOCC4 |
Origin of Product |
United States |
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